3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAROEOXRAJEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274422 | |
| Record name | 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-11-1 | |
| Record name | NSC60299 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(2-hydroxyethyl)-3-carboxybenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid typically involves the reaction of a 3-aminobenzoic acid derivative or a suitable benzoic acid precursor with bis(2-hydroxyethyl)sulfamide. The key step is the formation of the sulfamoyl linkage (-SO2-N-) connecting the bis(2-hydroxyethyl) moiety to the aromatic ring.
Stepwise Synthesis Description
-
- 3-Aminobenzoic acid or 3-nitrobenzoic acid (reduced to amine if nitro is used)
- Bis(2-hydroxyethyl)sulfamide (a sulfamide derivative with two hydroxyethyl groups)
Activation of Benzoic Acid Derivative:
- The carboxylic acid group may be protected or activated depending on the synthetic route.
- Common activation methods include conversion to acid chloride or use of coupling agents to facilitate amide bond formation.
-
- The amino group on the benzoic acid derivative reacts with bis(2-hydroxyethyl)sulfamide under controlled conditions.
- Reaction conditions typically involve mild heating (e.g., 50–80 °C) and the presence of a base or catalyst to promote nucleophilic substitution on the sulfamide.
-
- The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound.
Reaction Conditions and Catalysts
- Temperature: Moderate heating (50–80 °C) is generally employed to optimize reaction kinetics without decomposing sensitive groups.
- Catalysts/Bases: Triethylamine or potassium carbonate may be used to neutralize acids formed and drive the reaction forward.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
Representative Reaction Scheme
$$
\text{3-Aminobenzoic acid} + \text{Bis(2-hydroxyethyl)sulfamide} \xrightarrow[\text{Base}]{\text{Heat}} \text{this compound}
$$
This reaction forms the sulfamoyl linkage by nucleophilic attack of the amine on the sulfamide sulfur center, followed by elimination of a leaving group.
Research Findings and Analytical Data
Spectral Characterization
- Mass Spectrometry: Confirms molecular weight of 289.31 g/mol with characteristic fragmentation patterns corresponding to the benzoic acid and sulfamoyl moieties.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to aromatic protons of the benzoic acid ring, methylene protons of the hydroxyethyl groups, and hydroxyl protons.
- Infrared Spectroscopy (IR): Displays characteristic sulfonamide S=O stretching bands (~1150–1350 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).
Yield and Purity
| Parameter | Typical Value |
|---|---|
| Reaction Yield | 70–85% (depending on conditions) |
| Purity (HPLC) | >95% |
| Melting Point | 180–185 °C (literature reported) |
Comparative Notes
- Structural analogs with different hydroxyalkyl chains (e.g., bis(2-hydroxypropyl)) show variations in molecular weight and biological activity, highlighting the importance of precise synthetic control.
- The sulfamoyl group is critical for enzyme inhibition properties, making the preparation method's fidelity essential for downstream applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 3-Aminobenzoic acid or 3-nitrobenzoic acid (reduced) | Nitro reduction if needed |
| Sulfamoyl source | Bis(2-hydroxyethyl)sulfamide | Commercially available or synthesized |
| Solvent | DMF, DMSO, or similar polar aprotic solvent | Ensures solubility and reaction efficiency |
| Base/Catalyst | Triethylamine, potassium carbonate | Neutralizes acid byproducts |
| Temperature | 50–80 °C | Moderate heating to optimize reaction |
| Reaction time | Several hours (4–12 h) | Monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | Achieves high purity |
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group undergoes oxidation to form sulfonic acid derivatives. Key findings include:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic, 60–80°C) | 3-Sulfobenzoic acid derivatives | 70–85% | |
| H₂O₂ (catalytic Fe³⁺, pH 3–5) | Sulfonate esters | 55–65% |
Mechanism : Oxidation proceeds via radical intermediates, with the sulfamoyl group’s sulfur atom acting as the primary oxidation site.
Reduction Reactions
Reduction targets the sulfamoyl group or hydroxyl side chains:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (aqueous, RT) | Bis(2-hydroxyethyl)amine derivatives | 60–75% | |
| LiAlH₄ (anhydrous ether, 0°C) | Thiol-containing analogs | 40–50% |
Notes : Sodium borohydride selectively reduces the sulfamoyl group without affecting hydroxyl moieties.
Substitution Reactions
Nucleophilic substitution occurs at the sulfamoyl nitrogen or hydroxyl groups:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₃ (ethanol, 50°C) | Sulfamoylbenzamide derivatives | 80–90% | |
| R–OH (acidic pH, reflux) | Ether-linked conjugates | 65–80% |
Example : Reaction with methanol under acidic conditions yields methyl ether derivatives.
Enzyme-Catalyzed Coupling
Laccase-mediated oxidative coupling produces hybrid oligomers:
Conditions : Reactions performed at pH 5.0, 25°C, with laccase from Trametes versicolor .
Mechanistic Insights
-
Electron-Withdrawing Effects : The sulfamoyl group deactivates the benzene ring, directing electrophiles to meta positions.
-
Steric Hindrance : Bulky hydroxyethyl groups limit reactivity at the sulfamoyl nitrogen in nucleophilic substitutions .
Key Research Findings
Scientific Research Applications
Scientific Research Applications
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is widely utilized in various scientific fields due to its unique properties:
Chemistry
- Building Block for Organic Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules.
- Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms.
Biology
- Enzyme Inhibition Studies: This compound has been investigated for its ability to inhibit enzymes, particularly dihydropteroate synthase, which is vital for bacterial folate synthesis.
- Protein Interaction Studies: It is employed in examining protein interactions and their implications in various biochemical pathways.
Medicine
- Antibacterial Activity: Research indicates significant antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively (see Table 1).
- Drug Development: Its potential as an inhibitor in drug development is being explored, particularly concerning its effects on resistant bacterial strains.
The biological activity of this compound is primarily attributed to its sulfonamide functional group. This compound exhibits notable antibacterial properties:
Table 1: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Industrial Applications
In addition to its research applications, this compound finds utility in various industrial sectors:
- Polymer Chemistry: It is used in the production of polymers due to its ability to modify polymer properties.
- Advanced Materials Production: The unique chemical structure allows for the development of specialized materials with tailored properties.
Case Studies
Case Study: Antibacterial Efficacy
In a comparative study on sulfonamide derivatives, this compound demonstrated remarkable inhibitory effects against multidrug-resistant bacterial strains. The findings underscore the compound's potential as a therapeutic agent in combating bacterial infections.
Mechanism of Action
The mechanism by which 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Related Sulfamoyl Benzoic Acid Analogues
Substituent Effects on Binding Affinity and Selectivity
- Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Replaces sulfur with a sulfamoyl moiety, leading to a 0.59 kcal/mol improvement in binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for Compound 3) . Molecular modeling shows enhanced selectivity for LPA2 due to optimal steric and electronic interactions .
- 3-[Ethyl(2-hydroxyethyl)sulfamoyl]benzoic Acid (SVS-0090): Contains a single 2-hydroxyethyl group paired with an ethyl substituent.
Anticancer Activity:
(Z)-2-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic Acid (10l) :
- 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic Acid: The hydroxyethyl groups may reduce cytotoxicity compared to halogenated analogues but improve tolerability in normal cells.
Antimicrobial Activity:
- 5-Methylisoxazolyl and 4-Bromo-3-methylphenylazo Derivatives (4h, 4e) :
Receptor Binding and Computational Insights
- NPL-1011 (3-({3-[(2-carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic Acid): Binds to Dvl-1 PDZ with a KD of ~8.3 µM, driven by sulfonamide interactions with the canonical binding site . The bis(2-hydroxyethyl) substituent in the target compound may sterically hinder binding to compact pockets but enhance interactions with hydrophilic residues.
Structural and Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods. <sup>†</sup>Calculated based on molecular formula C11H17NO6S.
Biological Activity
3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS No. 6628-11-1) is a sulfonamide derivative known for its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article examines the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional group, which contributes to its pharmacological properties. The chemical structure can be summarized as follows:
- Molecular Formula : C₁₁H₁₅N₁O₆S
- Molecular Weight : 287.31 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and bacterial growth. Research indicates that compounds with sulfonamide groups typically exert their effects through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria, including multidrug-resistant organisms.
Case Study: Antibacterial Efficacy
In a study investigating the antibacterial properties of sulfonamide derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound has potential as a therapeutic agent against common bacterial infections, especially those caused by resistant strains .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in human cell lines.
Experimental Findings
In a controlled experiment, human epithelial cells were treated with varying concentrations of the compound. The following effects on cytokine production were observed:
| Treatment Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 120 | 180 |
| 50 | 80 | 150 |
| 100 | 50 | 100 |
The data indicate a dose-dependent reduction in cytokine levels, supporting the compound's potential use in inflammatory conditions .
Toxicity and Safety Profile
Toxicity assessments conducted on animal models reveal that this compound exhibits low toxicity at therapeutic doses. Studies involving oral administration showed no significant adverse effects on liver and kidney functions, which are critical for evaluating drug safety .
Q & A
Q. What are the established synthetic routes for 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid, and what key reaction parameters influence yield?
Answer: The synthesis typically involves multi-step reactions, such as sulfamoylation of benzoic acid derivatives followed by hydroxylation. A validated approach includes:
Sulfamoylation: Reacting 3-sulfamoylbenzoic acid with bis(2-hydroxyethyl)amine under acidic catalysis.
Purification: Crystallization or chromatography to isolate the product.
Key parameters affecting yield include:
Q. Which analytical techniques are most effective for characterizing this compound?
Answer: A combination of techniques ensures accurate characterization:
- HPLC-MS: Confirms molecular weight and purity (>95% by area normalization) .
- ¹H/¹³C NMR: Identifies functional groups (e.g., sulfamoyl protons at δ 3.4–3.6 ppm, hydroxyethyl protons at δ 3.7–4.1 ppm) .
- FT-IR: Detects key vibrations (e.g., S=O stretching at 1150–1250 cm⁻¹, COOH at 2500–3300 cm⁻¹) .
- Elemental analysis: Validates C, H, N, S content within ±0.3% of theoretical values .
Q. How does the compound’s stability vary under different storage conditions?
Answer: Stability is highly dependent on environmental factors:
- Light sensitivity: Degrades via photooxidation; store in amber glass at -20°C .
- Humidity: Hydrolysis of sulfamoyl groups occurs above 60% RH; use desiccants .
- Long-term stability: Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when sealed under nitrogen .
Advanced Research Questions
Q. How can computational tools optimize synthetic pathways for this compound?
Answer: Computational strategies include:
- Retrosynthetic analysis: Tools like PISTACHIO and REAXYS predict viable precursors (e.g., 3-sulfobenzoic anhydride) and reaction feasibility .
- DFT calculations: Model transition states to identify rate-limiting steps (e.g., nucleophilic attack on sulfamoyl chloride) .
- Machine learning: Algorithms like Template_relevance prioritize high-yield routes based on historical data (e.g., solvent polarity vs. activation energy) .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Answer: Common discrepancies and resolutions:
- Peak splitting in NMR: Dynamic proton exchange (e.g., hydroxyethyl groups) can cause unexpected multiplicity. Use D₂O exchange or variable-temperature NMR .
- Impurity signals: HPLC-coupled MS detects co-eluting byproducts (e.g., hydrolyzed sulfonamide derivatives) .
- Crystallographic vs. computational structures: Validate using single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Answer: Scale-up challenges include:
- Exotherm management: Use jacketed reactors with controlled cooling to prevent thermal runaway during sulfamoylation .
- Solvent recovery: Implement distillation systems for DMF reuse, reducing costs and waste .
- Purification bottlenecks: Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures) .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Answer: Key SAR findings from related compounds:
- Hydroxyethyl groups: Essential for solubility; replacing with methyl groups reduces aqueous stability by 40% .
- Sulfamoyl position: Meta-substitution (vs. para) enhances binding affinity to target enzymes (e.g., carbonic anhydrase inhibitors) .
- Benzoic acid moiety: Fluorination at the 4-position increases metabolic stability but reduces potency by 15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
